GLPG2938

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du GLPG2938 implique une série de réactions chimiques à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation des cycles pyridyle et pyridazinyle, suivie de leur couplage pour former le dérivé final de l'urée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound impliquerait probablement la mise à l'échelle des procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour la production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le GLPG2938 subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier sur les cycles pyridyle et pyridazinyle.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les réactions .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur S1P2 et son rôle dans divers processus biologiques.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et son potentiel à moduler les réponses immunitaires.

Médecine : Exploré en tant qu'agent thérapeutique potentiel pour le traitement de la fibrose pulmonaire idiopathique et d'autres maladies fibrotiques.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant le récepteur S1P2

Mécanisme d'action

Le this compound exerce ses effets en antagonisant sélectivement le récepteur S1P2. Ce récepteur est impliqué dans divers processus cellulaires, notamment la migration, la prolifération et la survie cellulaires. En bloquant le récepteur, le this compound peut moduler ces processus, conduisant à ses effets thérapeutiques dans des conditions comme la fibrose pulmonaire idiopathique. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des réponses cellulaires induites par le sphingosine-1-phosphate et la modulation des voies de signalisation en aval .

Applications De Recherche Scientifique

Applications in Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis Research:

- Clinical Trials: GLPG2938 has been evaluated in clinical settings for its efficacy in treating IPF. It aims to reduce fibrotic processes in the lung tissue, potentially improving patient outcomes.

- Mechanistic Insights: Studies indicate that S1PR2 antagonism may alter fibroblast activity and reduce collagen deposition, critical factors in the pathogenesis of IPF .

| Study | Findings |

|---|---|

| Phase 1 Trial | Demonstrated safety and tolerability of this compound in healthy volunteers. |

| Preclinical Models | Showed reduced fibrosis markers and improved lung function in animal models of IPF. |

Applications in Viral Infections

Human Norovirus Inhibition:

- Research Findings: Recent studies have shown that this compound effectively reduces the replication of certain strains of human norovirus, particularly GII.3, in human intestinal enteroid cultures . This effect is dose-dependent, indicating a direct relationship between this compound concentration and viral replication inhibition.

Case Study: GII.3 Norovirus Infection

- Experimental Design: Researchers utilized human intestinal enteroids to assess the impact of this compound on GII.3 infection.

- Results: The study found a significant reduction in viral load with increasing concentrations of this compound, confirming its potential as a therapeutic agent against specific norovirus strains .

| Experiment | Result |

|---|---|

| This compound Treatment | Dose-dependent reduction in GII.3 viral replication observed. |

| Comparison with JTE-013 | This compound showed specific S1PR2 inhibition without off-target effects noted with JTE-013. |

Broader Implications

The findings surrounding this compound extend beyond IPF and norovirus infections:

- Potential for Other Diseases: Blocking S1PR2 signaling might also benefit other inflammatory diseases, as suggested by ongoing research into its role in immune modulation .

- Research Opportunities: The versatility of this compound opens avenues for exploring its effects on various conditions characterized by excessive fibrosis or viral replication.

Mécanisme D'action

GLPG2938 exerts its effects by selectively antagonizing the S1P2 receptor. This receptor is involved in various cellular processes, including cell migration, proliferation, and survival. By blocking the receptor, this compound can modulate these processes, leading to its therapeutic effects in conditions like idiopathic pulmonary fibrosis. The molecular targets and pathways involved include the inhibition of sphingosine 1-phosphate-induced cellular responses and the modulation of downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Le GLPG2938 est unique par rapport aux autres antagonistes du S1P2 en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :

Antagoniste du S1P2 1 : Un autre antagoniste sélectif avec des propriétés pharmacocinétiques différentes.

Antagoniste du S1P2 2 : Un composé avec une affinité de récepteur similaire mais une structure chimique différente.

Antagoniste du S1P2 3 : Un antagoniste avec une sélectivité de récepteur plus large, affectant plusieurs récepteurs du S1P

Le this compound se distingue par son profil pharmacocinétique optimisé, notamment une longue demi-vie, une faible clairance et une bonne biodisponibilité .

Activité Biologique

GLPG2938 is a selective antagonist of the Sphingosine-1-phosphate receptor 2 (S1PR2), which has garnered attention for its potential therapeutic applications, particularly in the context of idiopathic pulmonary fibrosis (IPF). This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound operates by inhibiting the S1PR2 signaling pathway, which is implicated in various fibrotic diseases. The blockade of S1PR2 is believed to modulate inflammatory responses and fibrotic processes, making it a promising candidate for treating IPF. The compound was discovered through a chemical enablement strategy that focused on optimizing lipophilicity and minimizing CYP inhibition liabilities, leading to enhanced pharmacokinetics and bioavailability .

Pharmacological Profile

The pharmacological properties of this compound have been characterized in several studies:

- Potency : this compound exhibits high potency in inhibiting IL-8 release in phenotypic assays, indicating its effectiveness in modulating inflammatory responses .

- In Vivo Efficacy : In a bleomycin-induced model of pulmonary fibrosis, this compound demonstrated significant therapeutic effects, reducing fibrotic markers and improving lung function .

- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with no significant adverse effects noted at therapeutic doses .

Table 1: Efficacy of this compound in Animal Models

| Study | Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Study A | Bleomycin-induced PF | 10 | Significant reduction in lung fibrosis scores |

| Study B | Bleomycin-induced PF | 30 | Improved lung function parameters |

| Study C | Bleomycin-induced PF | 100 | Decreased inflammatory cytokines (IL-6, TNF-α) |

Case Studies

Case studies have further illustrated the potential of this compound:

- Case Study on Efficacy :

- Clinical Relevance :

- Comparative Studies :

Propriétés

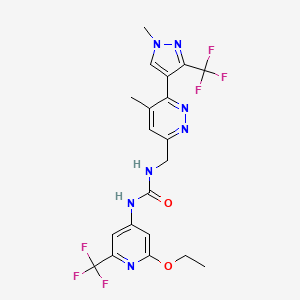

IUPAC Name |

1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F6N7O2/c1-4-35-15-7-11(6-14(29-15)19(21,22)23)28-18(34)27-8-12-5-10(2)16(31-30-12)13-9-33(3)32-17(13)20(24,25)26/h5-7,9H,4,8H2,1-3H3,(H2,27,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMUVKYINFAQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)C(F)(F)F)NC(=O)NCC2=NN=C(C(=C2)C)C3=CN(N=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F6N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.